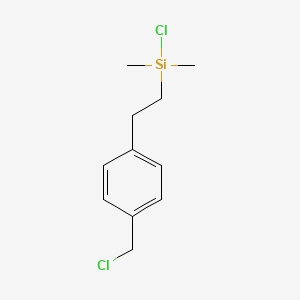
Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane involves a silicon atom bonded to two methyl groups, a chloromethyl group, and a 2-(4-(chloromethyl)phenyl)ethyl group. The exact 3D structure is not provided in the searched resources.Applications De Recherche Scientifique
Synthesis and Reactions of Silanes
Research by Matyjaszewski and Chen (1988) explores the synthesis and reactions of silanes, specifically focusing on the displacement reactions of phenyl, chloro, and methyl groups in mono- and di-silanes. This study provides insights into the reactivity of different groups attached to silicon atoms, which is relevant for understanding the chemical behavior of Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane in synthesis applications (Matyjaszewski & Chen, 1988).
Electrochemical Silylation of Phenylacetylene
Jouikov and Salaheev (1996) studied the electrochemical reduction of chlorotrimethylsilane and dichlorodimethylsilane, leading to the formation of silylated derivatives. This work highlights the potential of using electrochemical methods for modifying silane compounds, which could be applied to Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane for creating silylated products with desired properties (Jouikov & Salaheev, 1996).
Anion-Exchange Membrane for Water Desalination
Manohar, Das, and Shahi (2017) disclosed an alternative method for chloromethylation of poly(2,6-dimethyl-1,4-phenylene oxide) using trimethyl chlorosilane. Their work focuses on developing anion-exchange membranes (AEMs) for water desalination, demonstrating the utility of chlorosilane compounds in creating materials with specific ion-exchange capacities and physicochemical properties (Manohar, Das, & Shahi, 2017).
Nonlinear Optical Absorption of Novel Chalcone Derivative Compounds
Rahulan et al. (2014) investigated the nonlinear optical properties of a compound synthesized from a chloroform derivative, indicating the potential of chlorosilane derivatives in developing materials for optical device applications, such as optical limiters. This research suggests that modifications to the chlorosilane backbone could tune the optical properties of the resulting compounds (Rahulan et al., 2014).
Safety And Hazards
Propriétés
Numéro CAS |
68092-71-7 |
|---|---|
Nom du produit |
Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane |
Formule moléculaire |
C11H16Cl2Si |
Poids moléculaire |
247.23 g/mol |
Nom IUPAC |
chloro-[2-[4-(chloromethyl)phenyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C11H16Cl2Si/c1-14(2,13)8-7-10-3-5-11(9-12)6-4-10/h3-6H,7-9H2,1-2H3 |
Clé InChI |
FPDXRQODEPQHSK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |
SMILES canonique |
C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |
Autres numéros CAS |
74143-32-1 68092-71-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



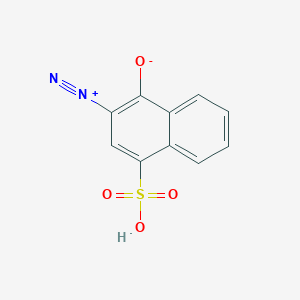
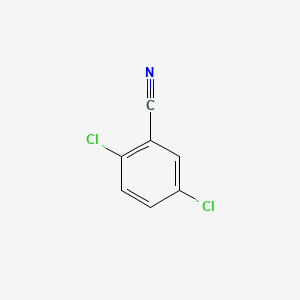
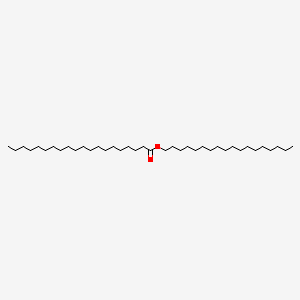
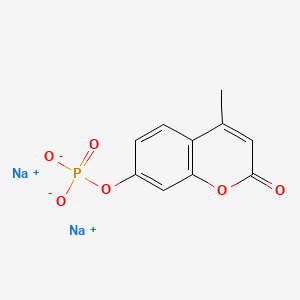
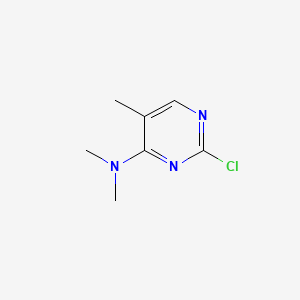
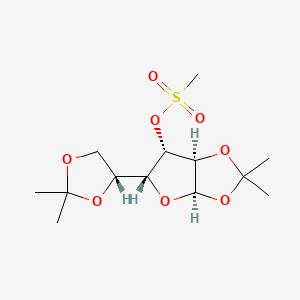
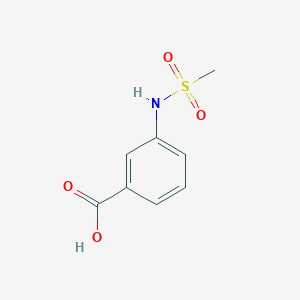
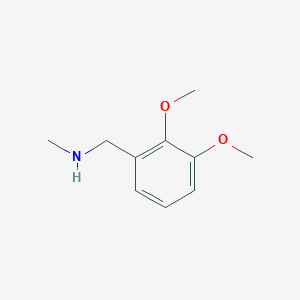
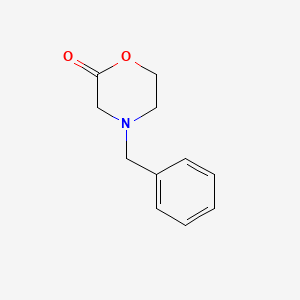
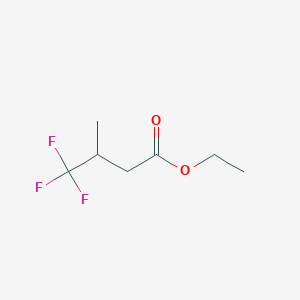
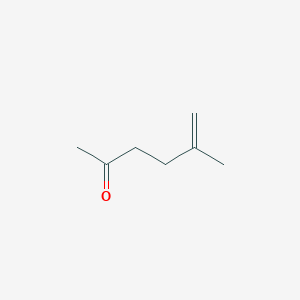
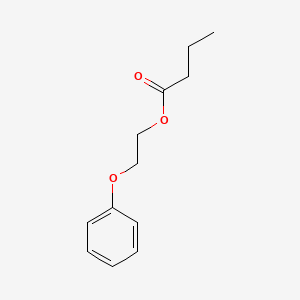
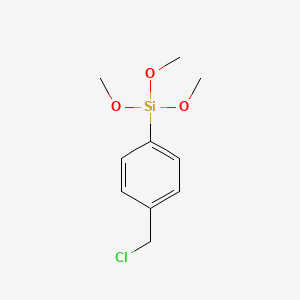
![Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B1580769.png)